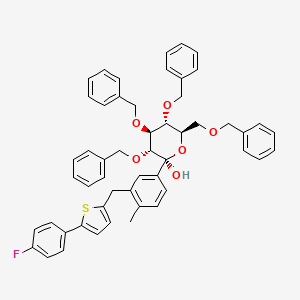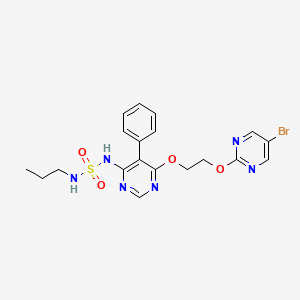
5-(Desbromophenyl)-5-Phenyl-Macitentan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Desbromophenyl)-5-Phenyl-Macitentan is a chemical compound that belongs to the class of endothelin receptor antagonists. It is structurally related to macitentan, a well-known drug used in the treatment of pulmonary arterial hypertension. The compound is characterized by the presence of a desbromophenyl group and a phenyl group attached to the macitentan core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Desbromophenyl)-5-Phenyl-Macitentan typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Desbromophenyl)-5-Phenyl-Macitentan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
5-(Desbromophenyl)-5-Phenyl-Macitentan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Desbromophenyl)-5-Phenyl-Macitentan involves its interaction with endothelin receptors. The compound acts as an antagonist, blocking the binding of endothelin, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The molecular targets include endothelin receptor subtypes A and B, and the pathways involved are related to the regulation of vascular tone and blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Macitentan: The parent compound, used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.
Ambrisentan: A selective endothelin receptor antagonist.
Uniqueness
5-(Desbromophenyl)-5-Phenyl-Macitentan is unique due to the presence of the desbromophenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.
Propiedades
Fórmula molecular |
C19H21BrN6O4S |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-phenyl-N-(propylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-6-4-3-5-7-14)18(24-13-23-17)29-9-10-30-19-21-11-15(20)12-22-19/h3-7,11-13,25H,2,8-10H2,1H3,(H,23,24,26) |
Clave InChI |
KLZRILKWXHPQRA-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


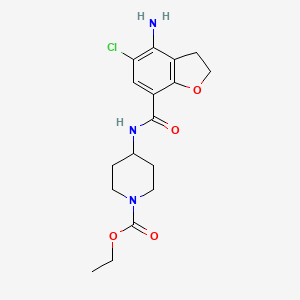
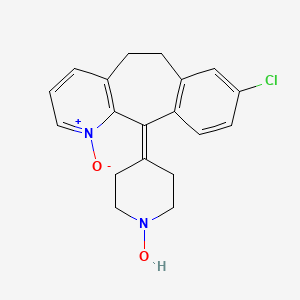
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)


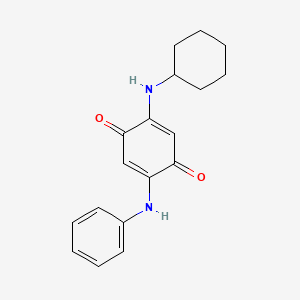
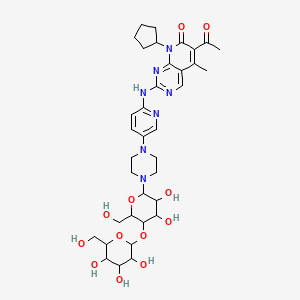
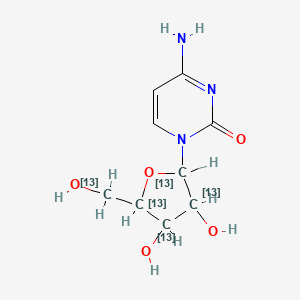
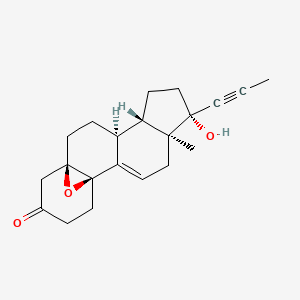
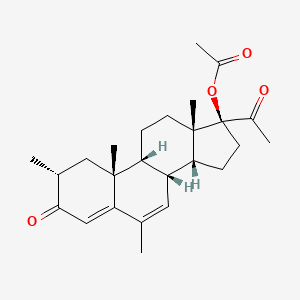
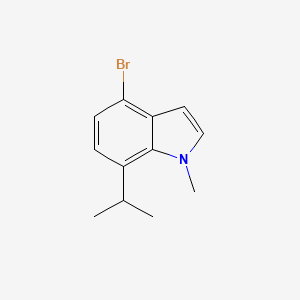
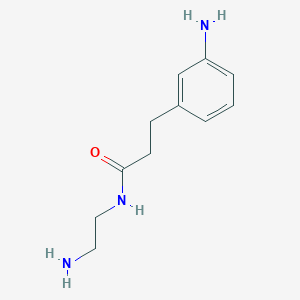
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
